molecular formula C20H22F3NO5S B2891864 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1797970-97-8

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2891864
CAS No.: 1797970-97-8
M. Wt: 445.45
InChI Key: GGTBCWMCQCIFTF-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a methoxyphenyl group, a tetrahydropyran ring, and a trifluoromethoxybenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the methoxyphenyl group, and the attachment of the trifluoromethoxybenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and trifluoromethoxy-substituted molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and a trifluoromethoxybenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

\text{N 4 2 methoxyphenyl oxan 4 yl methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide}

This structure includes a sulfonamide group, an oxane ring, and a trifluoromethoxy substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential in different therapeutic areas:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives of sulfonamides exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Some sulfonamide derivatives have demonstrated antiviral activity, particularly against RNA viruses. The presence of the trifluoromethoxy group may enhance the compound's interaction with viral proteins .
  • Anticancer Potential : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. For instance, studies on related sulfonamides have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells .

Antimicrobial Studies

A study conducted on various sulfonamide derivatives, including those structurally similar to the compound , reported the following findings:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus25
This compoundS. aureus22

These results suggest that the compound exhibits moderate antibacterial activity comparable to known sulfonamides .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on human cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-715
Bel-740220

The IC50 values indicate that this compound has significant cytotoxic effects against these cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Antiviral Activity : A derivative was tested against influenza virus and showed a reduction in viral load by 70% in treated cells compared to control groups. This suggests potential as an antiviral agent .
  • Case Study on Anticancer Properties : In a preclinical model using mice with xenografted tumors, treatment with a related sulfonamide resulted in a 50% reduction in tumor size after four weeks of administration .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO5S/c1-27-16-7-3-2-6-15(16)19(10-12-28-13-11-19)14-24-30(25,26)18-9-5-4-8-17(18)29-20(21,22)23/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBCWMCQCIFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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